molecular formula C8H6N4O2 B2726327 5-nitro-2-(1H-pyrazol-1-yl)pyridine CAS No. 76228-53-0

5-nitro-2-(1H-pyrazol-1-yl)pyridine

Cat. No.: B2726327
CAS No.: 76228-53-0
M. Wt: 190.162
InChI Key: MPAGFUQMIGVVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-(1H-pyrazol-1-yl)pyridine typically involves the nitration of 2-(1H-pyrazol-1-yl)pyridine. One common method includes the reaction of 2-(1H-pyrazol-1-yl)pyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and reagent concentration, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-amino-2-(1H-pyrazol-1-yl)pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

5-nitro-2-(1H-pyrazol-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-(1H-pyrazol-1-yl)pyridine: Similar structure but with an amino group instead of a nitro group.

    5-bromo-2-(1H-pyrazol-1-yl)pyridine: Contains a bromine atom instead of a nitro group.

    2-(1H-pyrazol-1-yl)pyridine: Lacks the nitro group but shares the pyrazole-pyridine scaffold.

Uniqueness

5-nitro-2-(1H-pyrazol-1-yl)pyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various chemical transformations, making the compound versatile for synthetic applications.

Properties

IUPAC Name

5-nitro-2-pyrazol-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12(14)7-2-3-8(9-6-7)11-5-1-4-10-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAGFUQMIGVVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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